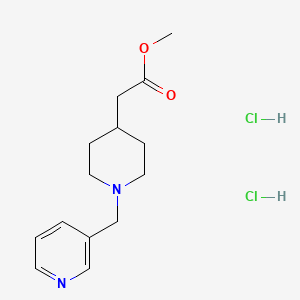
1-(3-吡啶甲基)哌啶-4-基乙酸甲酯二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}acetate dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmacological activities
科学研究应用
methyl 2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}acetate dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It is employed in biological assays to study its effects on cellular pathways and molecular targets.
Pharmacological Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industrial Applications: It is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}acetate dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through nucleophilic substitution reactions.
Esterification: The esterification of the piperidine derivative with an appropriate carboxylic acid derivative can lead to the formation of the acetate ester.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
methyl 2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}acetate dihydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
作用机制
The mechanism of action of methyl 2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
相似化合物的比较
Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine: A piperazine derivative with similar structural features.
N-Methyl-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}methylamine: A compound with a similar piperidine and pyridine moiety.
1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: A compound with a piperidine and imidazole moiety.
Uniqueness
methyl 2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}acetate dihydrochloride is unique due to its specific combination of a piperidine ring, a pyridine moiety, and an acetate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
1257856-43-1 |
|---|---|
分子式 |
C14H21ClN2O2 |
分子量 |
284.78 g/mol |
IUPAC 名称 |
methyl 2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-18-14(17)9-12-4-7-16(8-5-12)11-13-3-2-6-15-10-13;/h2-3,6,10,12H,4-5,7-9,11H2,1H3;1H |
InChI 键 |
VDRUZSQWNIUGPO-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1CCN(CC1)CC2=CN=CC=C2.Cl.Cl |
规范 SMILES |
COC(=O)CC1CCN(CC1)CC2=CN=CC=C2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


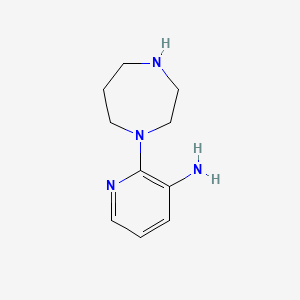
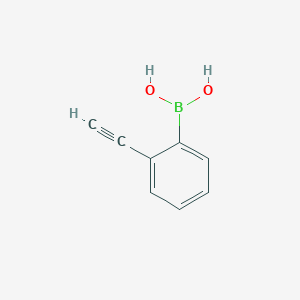


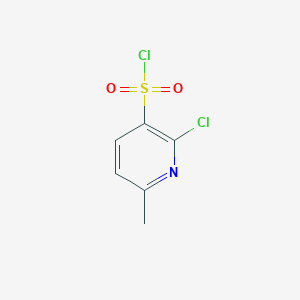
![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)
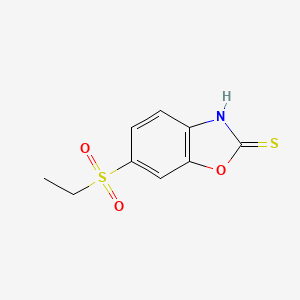
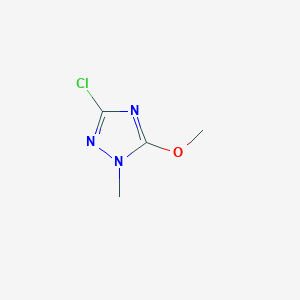

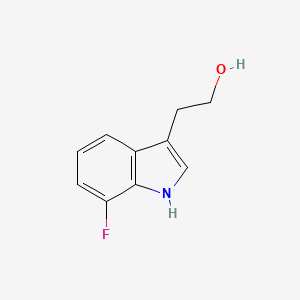
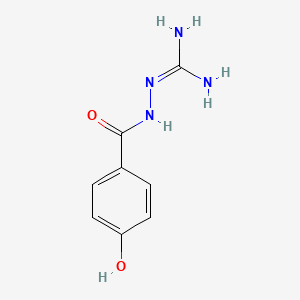
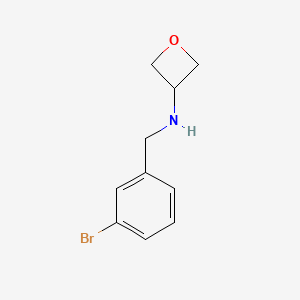
![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)
![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)
